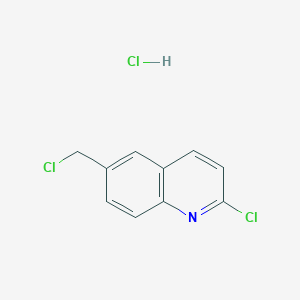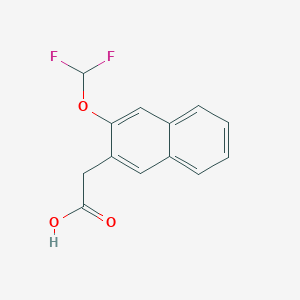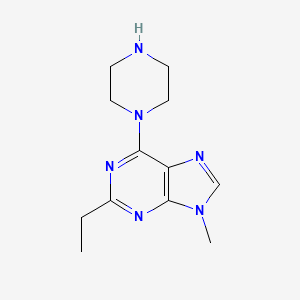
4-Bromo-3-chloro-5-fluoropyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C5H2BrClFN·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the selective bromination, chlorination, and fluorination of pyridine rings under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the pyridine ring.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Hydrochloride Formation: Conversion of the compound into its hydrochloride salt form to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-chloro-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-5-fluoropyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-fluoropyridine
- 3-Chloro-5-fluoropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
4-Bromo-3-chloro-5-fluoropyridine hydrochloride is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of halogens imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
1956325-62-4 |
|---|---|
Fórmula molecular |
C5H3BrCl2FN |
Peso molecular |
246.89 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-5-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C5H2BrClFN.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H;1H |
Clave InChI |
DRPSBNUTIGJRAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)Br)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)


![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)





![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)


